molecular formula C14H20N4O2S B280064 ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B280064
M. Wt: 308.4 g/mol
InChI Key: FVAWORGLPOWXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as ETPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETPC is a member of the pyrazolopyrimidine family, which is known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. It has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1. In addition, ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been reported to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for lab experiments, such as its ease of synthesis and low toxicity towards normal cells. However, there are also some limitations to its use. ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has poor water solubility, which can limit its bioavailability and efficacy. In addition, ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several future directions for the research on ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One possible direction is to improve its water solubility and bioavailability by modifying its chemical structure. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo to better understand its therapeutic potential. Moreover, ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be further evaluated for its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Finally, the development of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate-based drug delivery systems can also be explored to enhance its efficacy and reduce its toxicity.

Synthesis Methods

Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate, followed by the addition of thiourea and ammonium acetate. The final product is obtained by treating the intermediate with acetic anhydride and acetic acid. The yield of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has shown promising results in scientific research for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to reduce the production of pro-inflammatory cytokines and inhibit the replication of the hepatitis C virus.

properties

Molecular Formula

C14H20N4O2S

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 4-(1-ethyl-3-methylpyrazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H20N4O2S/c1-5-18-7-10(8(3)17-18)12-11(13(19)20-6-2)9(4)15-14(21)16-12/h7,12H,5-6H2,1-4H3,(H2,15,16,21)

InChI Key

FVAWORGLPOWXTG-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C2C(=C(NC(=S)N2)C)C(=O)OCC

Canonical SMILES

CCN1C=C(C(=N1)C)C2C(=C(NC(=S)N2)C)C(=O)OCC

Origin of Product

United States

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